molecular formula C5H7NaO4 B3051391 Monosodium glutarate CAS No. 3343-88-2

Monosodium glutarate

Cat. No. B3051391
CAS RN: 3343-88-2
M. Wt: 154.1 g/mol
InChI Key: KRMPAXDXQYLVTA-UHFFFAOYSA-M
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Description

Monosodium glutamate (MSG) is a flavor enhancer often added to restaurant foods, canned vegetables, soups, deli meats and other foods . It is a white crystalline substance, a sodium salt of the amino acid glutamic acid, that is used to intensify the natural flavor of certain foods . MSG is also an important ingredient in the cuisines of China and Japan .


Synthesis Analysis

MSG is synthesized by different methods including hydrolysis of some vegetable proteins by hydrochloric acid as well as bacterial fermentation or direct chemical synthesis . It is now produced using a bacterial fermentation process with starch or molasses as carbon sources .


Molecular Structure Analysis

The molecular structure of MSG has been studied and represented in various forms . It is typically represented as a bright, white powder similar to salt .


Chemical Reactions Analysis

MSG can react with other compounds in interesting ways. For example, a spectrofluorometric method was developed for determination of MSG, which depended on the reaction between MSG and iron (III) salicylate based on a ligand exchange mechanism .


Physical And Chemical Properties Analysis

MSG is a bright, white powder similar to salt . When heated to temperatures above 232°C, this compound decomposes to release toxic fumes containing oxides of nitrogen and sodium . Solutions of monosodium glutamate have pH values ranging from 6.7 to 7.2 .

Scientific Research Applications

Mechanisms of Action and Role in Organ Systems

Monosodium Glutamate (MSG) has been extensively studied for its impact on various organ systems. Research by Sodomora (2022) explores its effects on the cardiovascular, digestive, and reproductive systems, as well as metabolic processes. This study highlights MSG's potential for cardiotoxicity, hepatotoxicity, neurotoxicity, metabolic disorders, and even genotoxicity. The study also emphasizes the need for more comprehensive research to understand the effects of different doses of MSG and their molecular, biochemical, and structural impacts.

Flavor Enhancement and Sodium Reduction

MSG's role in flavor enhancement, particularly its ability to intensify salty tastes, is well documented. Rocha et al. (2020) Rocha et al. (2020) investigated how MSG and other flavor enhancers can enhance the salty taste in foods with reduced sodium content. Their findings suggest that MSG is more effective than nucleotides in enhancing salty taste, especially in foods with lower sodium levels. This research provides valuable insights for developing low-sodium products.

Clinical Reports on Health Impacts

The health implications of MSG have been a topic of significant research. A study by Kazmi et al. (2017) Kazmi et al. (2017) reviews clinical trials on MSG's effects, particularly its associations with obesity, diabetes, hepatotoxic, neurotoxic, and genotoxic effects. This comprehensive review underscores the necessity of careful consideration of MSG consumption due to its potential health risks.

Protective Effects of Natural Products Against MSG Toxicity

The counteractive potential of natural products against MSG-induced toxicity has also been explored. Hajihasani et al. (2020) Hajihasani et al. (2020) discuss how certain natural products like Calendula officinalis, Curcuma longa, and vitamins can offer protection against MSG's adverse effects. This research opens avenues for using natural remedies to mitigate the negative health impacts of MSG.

Influence on Gastrointestinal Organs

The effects of MSG on gastrointestinal organs have been specifically investigated, as shown in the study by Yachmin et al. (2021) Yachmin et al. (2021). This research emphasizes the importance of further examining food additives like MSG for their impact on human and animal tolerance to xenobiotics.

properties

IUPAC Name

sodium;5-hydroxy-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4.Na/c6-4(7)2-1-3-5(8)9;/h1-3H2,(H,6,7)(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMPAXDXQYLVTA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

110-94-1 (Parent)
Record name Monosodium glutarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80187080
Record name Monosodium glutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monosodium glutarate

CAS RN

3343-88-2
Record name Monosodium glutarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monosodium glutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium hydrogen glutarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.084
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MONOSODIUM GLUTARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36765054OO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
I Ohara, M Naim - Physiology & Behavior, 1977 - Elsevier
The effect of monosodium glutamate (MSG) on eating and drinking behavior of rats was studied by means of preference tests in free choice situations. Low or high protein casein diets …
Number of citations: 34 www.sciencedirect.com
NC Myrianthopoulos, AF Naylor, SM ARONSON - Nature, 1970 - nature.com
RECENTLY, Shaw and Smith 1 have discussed the question of heterozygote advantage for the Tay-Sachs gene in Jewish populations with reference to our published computations 2 …
Number of citations: 5 www.nature.com
G Rothenberg, G Barak, Y Sasson - Tetrahedron, 1999 - Elsevier
… 6 J7 Intramolecular hydrogen bonding of monosodium glutarate accounted for the preferential ion-pair extraction of this acid over other dibasic acidsff The remarkable cocatalytic effect …
Number of citations: 29 www.sciencedirect.com
S Shifrin, BJ Grochowski, SW Luborsky - Nature, 1970 - nature.com
IT is common practice to add mercaptoethanol to solutions of β-galactosidase during purification from Escherichia coli and to the stock solutions of the enzyme during storage. Although …
Number of citations: 19 www.nature.com
A Suresh, NK Jubna, MT Nighitha, BM Sahira… - 2015 - 14.139.181.140
Amaranthus is a common green leafy vegetable rich in vitamin A,vitamin C, micronutrients and minerals .Though the leaves are not available during rainy season it is important to …
Number of citations: 2 14.139.181.140
S Nagaoka, H Tobata, Y Takiguchi… - Journal of applied …, 2005 - Wiley Online Library
… addition, we carried out the sodium salinization of glutaroylate cellulose microbeads (GltNaCell) with the same procedure used for SucCell, and the presence of monosodium glutarate …
Number of citations: 46 onlinelibrary.wiley.com
EC Crocker - 1949 - repository.lib.ncsu.edu
Flavor concerns food, and people, Half of the well-worn saying" we live to eat" is bound up with the highly developed ability in most people to appreciate flavor, Some of us are keenly …
Number of citations: 0 repository.lib.ncsu.edu
DT Witiak, RV Nair, FA Schmid - Journal of medicinal chemistry, 1985 - ACS Publications
Synthesis of trans-and c¿ s-tetrahydrodipyrazino [l, 2-a: l/, 2'-d] pyrazine-l, 3, 7, 9 (2fí, 4fí, 8fí, 10fí)-tetrone analogues 10 and 11 belonging to the bis (dioxopiperazine) class of antitumor …
Number of citations: 23 pubs.acs.org
M Israel, PG Potti, R Seshadri - Journal of medicinal chemistry, 1985 - ACS Publications
N-(Trifluoroacetyl) adriamycin 14-valerate (AD 32), a novel DNA nonbinding analogue of adriamycin with superior experimental antitumor activity, has undergone extensive clinical trial, …
Number of citations: 40 pubs.acs.org
JW Olney - 1971 - books.google.com
MATERIALS AND METHODS Between three and four hundred infant animals, primarily mice, have been treated in this laboratory over the past year with MSG and related test …
Number of citations: 534 books.google.com

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